molecular formula C17H14ClN3O2S B2853775 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide CAS No. 942007-81-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2853775
CAS No.: 942007-81-0
M. Wt: 359.83
InChI Key: XNSJBLDEAGGTMR-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-methylsulfanylphenyl group: This is done by reacting the intermediate with 4-methylsulfanylphenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium catalyst.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It has potential as an antiviral, antibacterial, and antifungal agent due to the bioactivity of the 1,3,4-oxadiazole ring.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
  • N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is unique due to the specific arrangement of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to similar compounds. The presence of the 2-chlorophenyl and 4-methylsulfanylphenyl groups can enhance its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-24-12-8-6-11(7-9-12)10-15(22)19-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSJBLDEAGGTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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